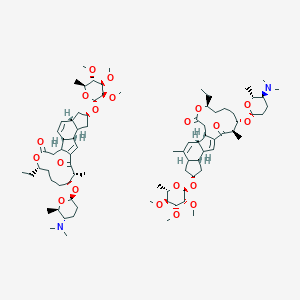

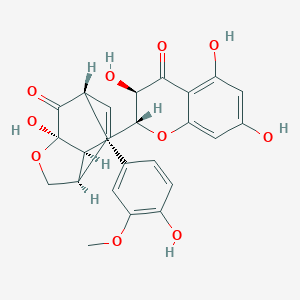

SCHEMBL22966

概要

説明

Spinosad 10 microg/mL in Acetonitrile is an insecticide derived from the fermentation of the bacterium Saccharopolyspora spinosa. It is a mixture of two main components, spinosyn A and spinosyn D, which belong to the spinosyn family of compounds. Spinosad 10 microg/mL in Acetonitrile is known for its effectiveness against a wide range of insect pests and is used in both agricultural and veterinary applications .

作用機序

Target of Action

Spinosad, also known as SCHEMBL22966, DB08823, or MS-32180, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of insects .

Mode of Action

Spinosad acts by causing neuronal hyperexcitation in insects . It achieves this by altering the function of the nicotinic acetylcholine receptors . This alteration leads to involuntary muscle contractions, paralysis, and ultimately death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by Spinosad involves the neurotransmitter acetylcholine . By interacting with the nicotinic acetylcholine receptors, Spinosad disrupts the normal functioning of the nervous system in insects . The downstream effects include neuronal hyperexcitation, leading to paralysis and death .

Pharmacokinetics

Spinosad is used topically and is not absorbed systemically following topical application . This means that it remains at the site of application, exerting its effects locally .

Result of Action

The result of Spinosad’s action is the death of the insect . By causing neuronal hyperexcitation, it induces involuntary muscle contractions and paralysis . This leads to the death of the insect, thereby effectively treating infestations .

科学的研究の応用

Spinosad 10 microg/mL in Acetonitrile has a wide range of scientific research applications, including:

Agriculture: Used as an insecticide to control pests in crops such as fruits, vegetables, and grains.

Veterinary Medicine: Used to control external parasites on livestock and pets.

Public Health: Used in the control of disease vectors such as mosquitoes and flies.

Biological Research:

準備方法

Synthetic Routes and Reaction Conditions

Spinosad 10 microg/mL in Acetonitrile is produced through the fermentation of Saccharopolyspora spinosa in a nutrient-rich medium. The fermentation process involves the use of corn solids, soybean flour, and cottonseed flour as substrates. After fermentation, the spinosyns are extracted and purified through a series of solvent extractions and recrystallizations .

Industrial Production Methods

Industrial production of spinosad involves large-scale fermentation in bioreactors, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient concentration, are carefully controlled to maximize the yield of spinosyns. The extracted spinosyns are then formulated into various commercial products .

化学反応の分析

Types of Reactions

Spinosad 10 microg/mL in Acetonitrile undergoes several types of chemical reactions, including:

Oxidation: Spinosad 10 microg/mL in Acetonitrile can be oxidized to form various metabolites.

Hydrolysis: Spinosad 10 microg/mL in Acetonitrile is susceptible to hydrolysis under acidic or basic conditions.

Photodegradation: Spinosad 10 microg/mL in Acetonitrile degrades when exposed to light.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Photodegradation: Exposure to UV light or sunlight.

Major Products Formed

The major products formed from these reactions include various spinosyn metabolites, which may have different levels of insecticidal activity compared to the parent compound .

類似化合物との比較

Similar Compounds

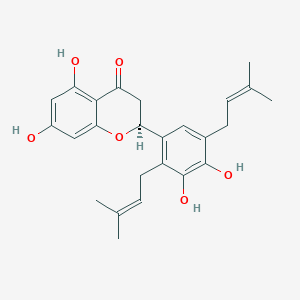

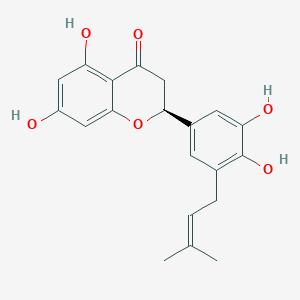

Spinetoram: A second-generation spinosyn insecticide with enhanced potency and faster action.

Avermectins: Another class of macrocyclic lactone insecticides with a different mode of action.

Milbemycins: Similar to avermectins, used in both agricultural and veterinary applications

Uniqueness of Spinosad 10 microg/mL in Acetonitrile

Spinosad 10 microg/mL in Acetonitrile is unique due to its natural origin, broad-spectrum activity, and low environmental impact. It is effective against a wide range of insect pests while being relatively safe for non-target organisms, including beneficial insects, mammals, and birds. Its unique mode of action also reduces the likelihood of resistance development compared to other insecticides .

特性

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRKDZMHNBDQS-SGSTVUCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H132N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

801.515°C | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

not soluble. | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death. | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

168316-95-8 | |

| Record name | Spinosad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

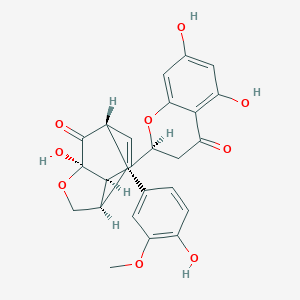

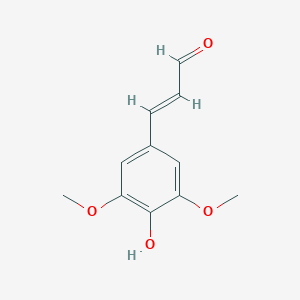

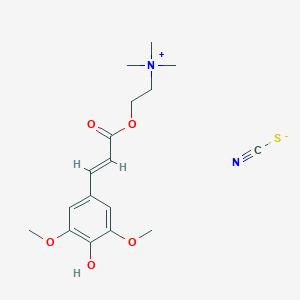

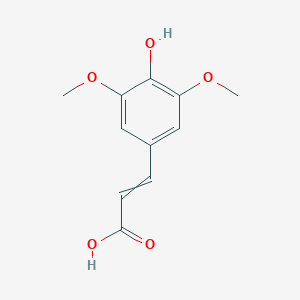

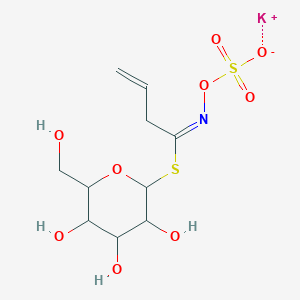

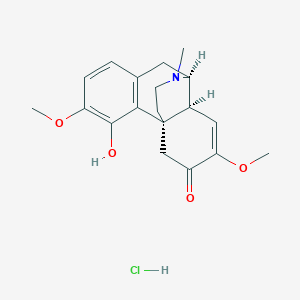

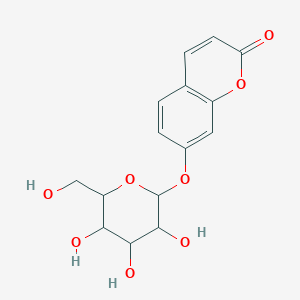

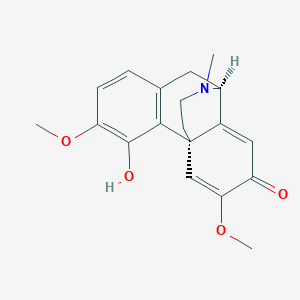

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)